

Delmadinone Acetate: A Technical Overview of its Molecular Structure and Functional Mechanisms

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Compound of Interest

Compound Name: *Delmadinone Acetate*

Cat. No.: *B195053*

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Abstract

Delmadinone acetate (DMA) is a potent synthetic steroidal progestin and antiandrogen utilized in veterinary medicine. This technical guide provides a comprehensive examination of its molecular characteristics, mechanism of action, and key functional aspects relevant to drug development and research. This document synthesizes available data on its receptor interactions, signaling pathways, and experimental evaluation, presenting quantitative information in a structured format for clarity and comparative analysis. Detailed experimental protocols for key assays are also provided to facilitate further investigation into this compound and its derivatives.

Molecular Structure and Chemical Properties

Delmadinone acetate, chemically known as [(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl] acetate, is a derivative of progesterone.^[1] Its structure is characterized by a pregnane core with specific modifications that confer its distinct biological activities.

Property	Value	Reference
IUPAC Name	[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl] acetate	[1]
Chemical Formula	C23H27ClO4	[2]
Molecular Weight	402.92 g/mol	[2]
CAS Number	13698-49-2	[2]
SMILES	<chem>CC(=O)O[C@]1(C(=O)C)CC[C@H]2[C@@H]3C=C(Cl)C4=CC(=O)C=C[C@]4(C)[C@H]3CC[C@]12C</chem>	[2]
InChI Key	CGBCCZZJVKUAMX-DFXBJWIESA-N	[2]

Mechanism of Action and Function

Delmadinone acetate exerts its biological effects primarily through its interaction with steroid hormone receptors, functioning as both a potent progestin and an effective antiandrogen.[2][3]

Progestogenic Activity

As a progestin, DMA mimics the action of natural progesterone by binding to and activating progesterone receptors (PRs). This interaction leads to the modulation of gene expression in target tissues, influencing the reproductive cycle and other physiological processes regulated by progesterone.

Antiandrogenic Activity

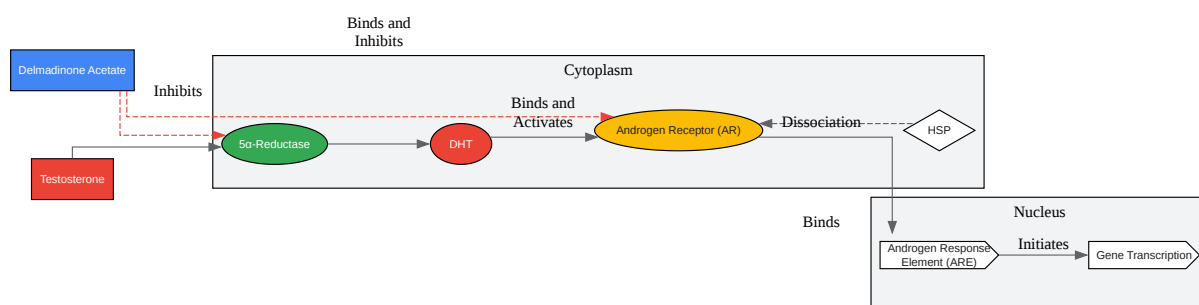
The antiandrogenic properties of **delmadinone acetate** are multifaceted and crucial to its therapeutic applications.[2][3]

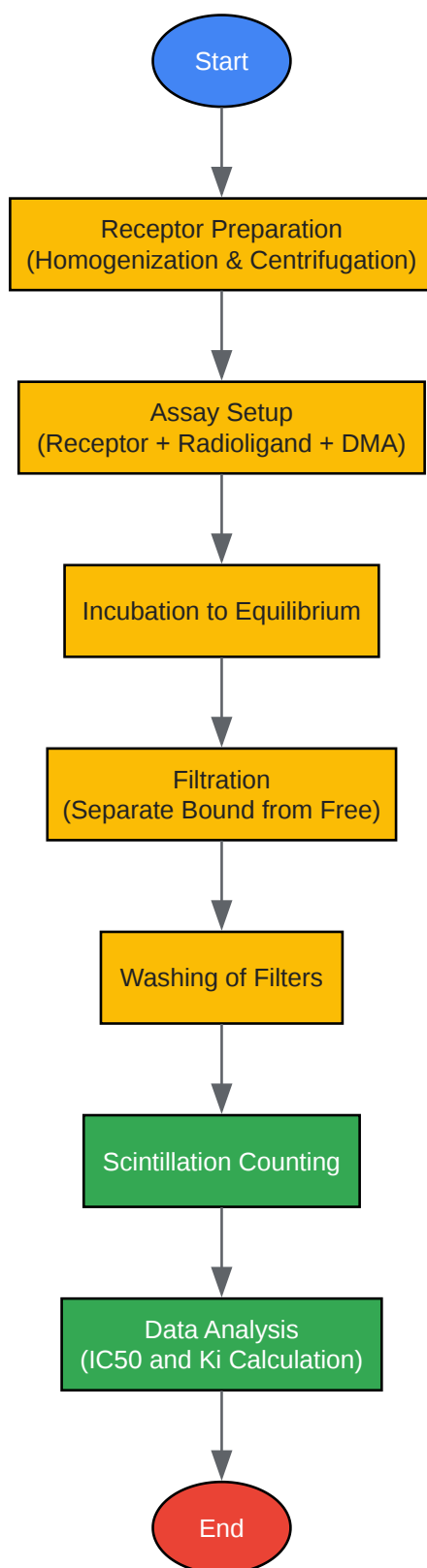
- Androgen Receptor (AR) Antagonism: DMA competitively inhibits the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor.[2][4] This blockade prevents the receptor's activation and subsequent translocation to the nucleus, thereby inhibiting the transcription of androgen-responsive genes.
- Inhibition of 5 α -Reductase: **Delmadinone acetate** has been shown to inhibit the enzyme 5 α -reductase.[4] This enzyme is responsible for the conversion of testosterone to the more potent androgen, DHT. By reducing DHT levels, DMA further diminishes androgenic signaling in target tissues like the prostate.
- Antigonadotropic Effects: Through its progestogenic activity, DMA exerts negative feedback on the hypothalamic-pituitary-gonadal axis. This leads to a reduction in the secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn decreases the production of testosterone by the testes.[5]

The combined effects of AR antagonism, 5 α -reductase inhibition, and antigonadotropic action result in a significant suppression of androgen-dependent processes.

Signaling Pathway

The signaling pathway of **delmadinone acetate**'s antiandrogenic action involves several key steps, from receptor binding to the inhibition of gene transcription.





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